Cas no 188861-57-6 (6-(Bromomethyl)isoquinoline hydrobromide)

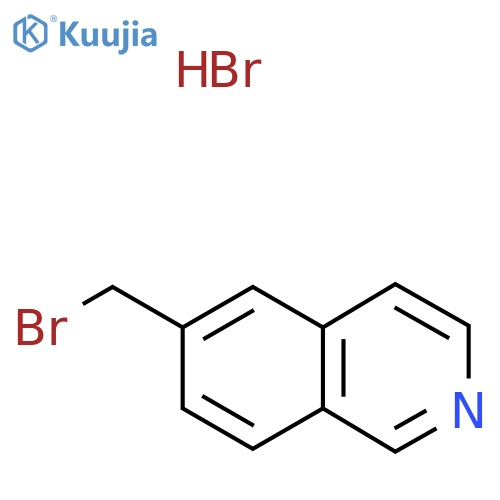

188861-57-6 structure

商品名:6-(Bromomethyl)isoquinoline hydrobromide

CAS番号:188861-57-6

MF:C10H9Br2N

メガワット:302.993160963058

MDL:MFCD12022337

CID:1380180

PubChem ID:22126816

6-(Bromomethyl)isoquinoline hydrobromide 化学的及び物理的性質

名前と識別子

-

- 6-(Bromomethyl)isoquinoline hydrobromide

- 6-BROMOMETHYLISOQUINOLINE HYDROBROMIDE

- SureCN6042233

- CTK4D9939

- MolPort-016-581-511

- ANW-41258

- AG-E-37735

- OR30570

- KB-83366

- 6-(bromomethyl)isoquinoline

- hydrobromide

- 6-(BroMoMethyl)isoquinoline HBr

- 6-(Bromomethyl)-2-azanaphthalene hydrobromide

- 6-(bromomethyl)isoquinoline;hydrobromide

- Isoquinoline, 6-(bromomethyl)-, hydrobromide

- 6-bromomethyl-isoquinoline hydrobromide

- 6-(Bromomethyl)isoquinolinehydrobromide

- WT82518

- V4016

- 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1)

- Isoquinoline, 6-(bromomethyl)-, hydrobromide (1:1)

- PS-9928

- J-012175

- SCHEMBL6042233

- CS-0449069

- AKOS025394482

- DB-398917

- DTXSID80622643

- MFCD12022337

- UVADKWYZZBPGTB-UHFFFAOYSA-N

- 188861-57-6

-

- MDL: MFCD12022337

- インチ: 1S/C10H8BrN.BrH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H

- InChIKey: UVADKWYZZBPGTB-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC2C=NC=CC=2C=1.Br

計算された属性

- せいみつぶんしりょう: 300.91000

- どういたいしつりょう: 300.91017 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 302.99

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- PSA: 12.89000

- LogP: 4.08780

6-(Bromomethyl)isoquinoline hydrobromide セキュリティ情報

6-(Bromomethyl)isoquinoline hydrobromide 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-(Bromomethyl)isoquinoline hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1519736-1g |

6-(Bromomethyl)isoquinoline hydrobromide |

188861-57-6 | 98% | 1g |

¥2856 | 2023-04-15 | |

| Apollo Scientific | OR30570-1g |

6-(Bromomethyl)isoquinoline hydrobromide |

188861-57-6 | 1g |

£288.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | D207486-1g |

6-(bromomethyl)isoquinoline hydrobromide |

188861-57-6 | 95% | 1g |

$685 | 2024-08-03 | |

| A2B Chem LLC | AB15704-250mg |

6-(Bromomethyl)isoquinoline HBr |

188861-57-6 | 96% | 250mg |

$402.00 | 2024-04-20 | |

| Ambeed | A346534-1g |

6-(Bromomethyl)isoquinoline hydrobromide |

188861-57-6 | 95% | 1g |

$283.0 | 2024-07-28 | |

| TRC | B697318-250mg |

6-(Bromomethyl)isoquinoline hydrobromide |

188861-57-6 | 250mg |

$ 523.00 | 2023-04-18 | ||

| TRC | B697318-100mg |

6-(Bromomethyl)isoquinoline hydrobromide |

188861-57-6 | 100mg |

$ 293.00 | 2023-04-18 | ||

| Chemenu | CM111601-1g |

6-(bromomethyl)isoquinoline hydrobromide |

188861-57-6 | 95% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM111601-250mg |

6-(bromomethyl)isoquinoline hydrobromide |

188861-57-6 | 95% | 250mg |

$*** | 2023-03-30 | |

| abcr | AB281350-1g |

6-(Bromomethyl)isoquinoline hydrobromide; . |

188861-57-6 | 1g |

€693.40 | 2025-02-18 |

6-(Bromomethyl)isoquinoline hydrobromide 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

188861-57-6 (6-(Bromomethyl)isoquinoline hydrobromide) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:188861-57-6)6-(Bromomethyl)isoquinoline hydrobromide

清らかである:99%

はかる:1g

価格 ($):255.0